5-Bromo-4-chloro-2-(methylthio)pyrimidine

Medicinal Chemistry Cross-Coupling Regioselective Synthesis

Medicinal chemistry teams pursuing kinase or EED inhibitors often require pyrimidine cores with differentiated, sequentially addressable positions, a demand unmet by symmetric dihalo analogs. 5-Bromo-4-chloro-2-(methylthio)pyrimidine (CAS 63810-78-6) provides a unique Br(5)/Cl(4)/SMe(2) pattern enabling orthogonal functionalization: (1) Suzuki coupling at C5 without C4 interference, (2) SNAr at C4, and (3) late-stage oxidation/displacement at C2. Documented in patent filings WO2021083380A1 and WO2021018820A1, it is supplied at ≥98% (GC) purity to minimize cumulative impurity burdens. Available for immediate global shipping.

Molecular Formula C5H4BrClN2S
Molecular Weight 239.52 g/mol
CAS No. 63810-78-6
Cat. No. B1266955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-chloro-2-(methylthio)pyrimidine
CAS63810-78-6
Molecular FormulaC5H4BrClN2S
Molecular Weight239.52 g/mol
Structural Identifiers
SMILESCSC1=NC=C(C(=N1)Cl)Br
InChIInChI=1S/C5H4BrClN2S/c1-10-5-8-2-3(6)4(7)9-5/h2H,1H3
InChIKeyXVRYJQACDDVZEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-chloro-2-(methylthio)pyrimidine: Technical Profile


5-Bromo-4-chloro-2-(methylthio)pyrimidine (CAS 63810-78-6, molecular formula C5H4BrClN2S, molecular weight 239.52) is a triply functionalized pyrimidine heterocycle bearing bromine at the C5 position, chlorine at the C4 position, and a methylthio (-SCH3) group at the C2 position . The compound exists as a white to almost white crystalline powder with a melting point range of 45–49°C and is commercially available at purities typically ≥98% (GC) [1]. As a halogenated 2-methylthiopyrimidine building block, it serves as a versatile intermediate in pharmaceutical and agrochemical synthesis programs, with documented applications as a precursor in kinase inhibitor development and antimalarial drug discovery campaigns .

Selection Risks vs. In-Class Analogs


In-class 2-(methylthio)pyrimidine analogs are not interchangeable due to the precise regiochemical arrangement of halogen substituents, which dictates both chemoselectivity in cross-coupling reactions and the accessible product space in medicinal chemistry campaigns. 4,6-Dichloro-2-(methylthio)pyrimidine (CAS 6299-25-8) and 5-bromo-2-chloro-4-(methylthio)pyrimidine (CAS 59549-51-8) represent regioisomeric or differently halogenated alternatives that diverge fundamentally in their reactivity hierarchy [1]. The target compound's unique Br(5)/Cl(4)/SMe(2) pattern enables orthogonal sequential functionalization—C5 Suzuki coupling can proceed without interference at the more electron-deficient C4 position, while the C2 methylthio group remains available for late-stage oxidation to a sulfone leaving group [2]. This orthogonality is absent in symmetric dichloro analogs and regioisomers where the halogen distribution does not support the same sequential derivatization logic. Substituting without rigorous structural verification risks synthetic dead ends, lower yields, and inability to access the same patent-protected chemical space [3].

Differentiation Evidence vs. Closest Analogs


Chemoselective Suzuki Coupling at C5 Bromine

In polyhalogenated pyrimidine systems, bromine at the C5 position exhibits markedly higher reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling compared to chlorine at the C4 position [1]. This differential reactivity enables chemoselective C5 arylation while preserving the C4 chlorine intact for subsequent nucleophilic aromatic substitution or orthogonal coupling steps. The selectivity derives from the lower bond dissociation energy of C-Br versus C-Cl, coupled with the electron-withdrawing influence of the adjacent ring nitrogens [2].

Medicinal Chemistry Cross-Coupling Regioselective Synthesis

Selective SNAr at C4 Chlorine

The C4 chlorine in 5-bromo-4-chloro-2-(methylthio)pyrimidine is activated toward nucleophilic aromatic substitution (SNAr) by the adjacent ring nitrogens, while the C5 bromine remains substantially less reactive toward primary and secondary amines under standard SNAr conditions [1]. This orthogonal reactivity pattern permits C4 amination without competitive C5 substitution, enabling sequential diversification routes that regioisomeric analogs cannot support.

Nucleophilic Aromatic Substitution SNAr Medicinal Chemistry

Oxidizable Methylthio Group for Late-Stage Functionalization

The C2 methylthio (-SCH3) substituent serves as a masked leaving group that can be activated through controlled oxidation to the corresponding sulfoxide or sulfone, dramatically enhancing its leaving group ability for subsequent nucleophilic displacement . This latent functionality is orthogonal to the halogen-based reactivity handles at C4 and C5, providing a third distinct and temporally controllable derivatization axis not available in halogen-only pyrimidine scaffolds [1].

Late-Stage Functionalization Oxidation Building Block

High Purity Specification for Multi-Step Reproducibility

The target compound is commercially supplied at purities of ≥98% as determined by gas chromatography (GC) analysis, with multiple vendors including TCI America, ChemImpex, and Fisher Scientific consistently offering this specification . This purity level exceeds the 95% threshold commonly specified for research-grade intermediates and ensures that side reactions from halogenated impurities—a known concern in cross-coupling applications—are minimized .

Quality Control Reproducibility Procurement

Patent-Validated Use in Kinase Inhibitor Programs

5-Bromo-4-chloro-2-(methylthio)pyrimidine appears explicitly as a core building block or intermediate in multiple patent filings targeting kinase inhibition and related therapeutic areas, including WO2021083380A1 (EED inhibitor), WO2021018820A1 (protein kinase inhibitors), and WO2021011713A1 (imidazopyrimidine EED inhibitors) . This patent footprint validates the compound's fitness for generating intellectual property and provides a precedent base for medicinal chemistry programs [1].

Kinase Inhibitors Patent Pharmaceutical Development

Antimalarial Drug Development via Stepwise Functionalization

The compound has been explicitly utilized in antimalarial drug development programs where its stepwise functionalization capability is systematically exploited: the methylthio group undergoes oxidation to sulfone for enhanced leaving group ability, while the halogen atoms enable sequential cross-coupling reactions . This documented application in a disease-relevant medicinal chemistry context provides empirical validation of the compound's synthetic utility beyond theoretical potential.

Antimalarial Drug Discovery Stepwise Functionalization

Application Scenarios in Research and Development


Kinase Inhibitor Programs with Orthogonal Handles

Medicinal chemistry teams developing kinase inhibitors or EED inhibitors should prioritize this compound when the synthetic route demands sequential, regioselective derivatization. The documented use of 5-bromo-4-chloro-2-(methylthio)pyrimidine in patent filings WO2021083380A1 and WO2021018820A1 establishes its precedent in generating patentable chemical matter . The orthogonal Br/Cl/SMe pattern enables a logical three-stage diversification sequence: Suzuki coupling at C5, SNAr at C4, and oxidation-triggered displacement at C2—a synthetic logic that simpler dichloro or monohalo analogs cannot support without additional protection/deprotection steps [1].

Complex Heterocycle Construction via Sequential Coupling

Research groups synthesizing polycyclic heterocycles or functionalized pyrimidine libraries should select this building block when the target scaffold requires differentiated aryl groups at C5 and C4 positions. The chemoselectivity between C5-Br and C4-Cl in Suzuki-Miyaura coupling enables installation of a first aryl group without premature activation of the C4 site . Subsequent nucleophilic aromatic substitution at C4 with amines or alkoxides proceeds without competing C5 displacement, a regioselectivity pattern confirmed by class-level SNAr reactivity studies on 4-chloro-2-methylthiopyrimidine systems [1].

Antimalarial/Anticancer Agents via Late-Stage Oxidation

Drug discovery programs targeting antimalarial or anticancer agents that require late-stage functionalization flexibility should procure this compound rather than fully halogenated or methylthio-free alternatives. The C2 methylthio group provides a masked leaving group that remains inert during early-stage cross-coupling and SNAr steps, then can be oxidatively activated to the sulfone for final diversification . This temporal control of reactivity is not available in 5-bromo-4-chloropyrimidine (lacking the C2 handle) or 4,6-dichloro-2-(methylthio)pyrimidine (lacking the C5 aryl coupling vector) [1].

High-Purity Sourcing for Multi-Step Synthesis

Process chemistry groups and contract research organizations executing multi-step synthetic sequences should select vendors offering the ≥98% (GC) purity specification for this compound . In cross-coupling applications, halogenated impurities originating from related pyrimidine byproducts can poison palladium catalysts or generate difficult-to-separate side products. The 98% purity tier provides a ~1-3% absolute purity advantage over standard 95% research-grade material, reducing cumulative impurity burdens across 5-10 step sequences and minimizing the need for intermediate purification [1].

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